molecular formula C22H26N4O2S2 B2617904 N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 392292-01-2

N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

Cat. No.: B2617904
CAS No.: 392292-01-2
M. Wt: 442.6
InChI Key: MQPSOSBFBDNWLX-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a sulfanyl-linked carbamoyl methyl group attached to a 3-methylphenyl moiety. The adamantane-1-carboxamide group is bonded to the thiadiazole ring, contributing to its rigid, lipophilic structure. The combination of adamantane (known for enhancing metabolic stability and bioavailability) and the thiadiazole heterocycle (imparting electronic diversity) positions this compound as a candidate for therapeutic applications, particularly in enzyme inhibition or metabolic disorders .

Properties

IUPAC Name

N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S2/c1-13-3-2-4-17(5-13)23-18(27)12-29-21-26-25-20(30-21)24-19(28)22-9-14-6-15(10-22)8-16(7-14)11-22/h2-5,14-16H,6-12H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPSOSBFBDNWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions The adamantane moiety is then introduced through a series of reactions, including nucleophilic substitution and coupling reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, purification methods such as recrystallization and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring and sulfanyl group can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The adamantane moiety can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, and catalysts such as palladium or copper under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and adamantane moiety may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The carbamoyl group can form covalent bonds with nucleophilic residues in proteins, further modulating their activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound 1,3,4-Thiadiazole Adamantane-1-carboxamide, 3-methylphenyl ~436* Not reported High rigidity (adamantane), potential for enzyme binding (carboxamide)
Compound 50 1,3,4-Thiadiazole Adamantane-2-oxoethyl, acetamide ~393 Not reported Simplified substituents; acetamide may reduce solubility vs. carboxamide
Compounds 7c-f 1,3,4-Oxadiazole Thiazolylmethyl, substituted phenyl 375–389 134–178 Lower molecular weight; oxadiazole core enhances π-π interactions
5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole Adamantane, methylamine ~291 Not reported Minimal substituents; methylamine group increases basicity
Triazole Derivatives (Ia-Ig, IIa-IIg) 1,2,4-Triazole Adamantane, alkylthio chains ~350–450 Not reported Flexible alkyl chains improve membrane permeability; triazole enhances H-bonding

*Calculated molecular weight based on formula C₂₁H₂₆N₄O₂S₂ .

Key Observations :

  • The adamantane group in the target compound and its analogs (e.g., compound 50 , triazoles ) enhances lipophilicity and metabolic stability.
  • The carboxamide group in the target compound likely improves solubility compared to acetamide (compound 50) or amine (compound in ) derivatives.
  • Thiadiazole cores (target, compound 50) exhibit stronger electron-withdrawing effects than oxadiazoles (compounds 7c-f ), influencing redox properties and binding interactions.
Structural Analysis and Drug-Likeness
  • This contrasts with the butterfly conformation of the thiadiazole derivative in , which may enhance crystal packing.
  • Solubility : Carboxamide and sulfanyl groups improve aqueous solubility compared to purely alkyl-substituted analogs (e.g., triazoles ).

Biological Activity

N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a complex organic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C16H20N4O2S2
  • CAS Number : 392291-92-8
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound is believed to inhibit specific enzymes or receptors that play crucial roles in cellular processes such as proliferation and apoptosis.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell growth and survival.
  • Signal Transduction Modulation : It could modulate signaling pathways that regulate cell cycle progression and apoptosis.
  • Antimicrobial Activity : The thiazole moiety contributes to antibacterial and antifungal properties by disrupting microbial cell functions.

Anticancer Activity

Numerous studies have reported the anticancer properties of thiadiazole derivatives, including this compound.

StudyCell Lines TestedIC50 Values (μg/mL)Mechanism
Sun et al. (2011)HEPG2, HeLa10.28 (Cinnamamide derivative)FAK inhibition
Yang (2012)MCF7, A5490.28 (with methoxy groups)Antitubulin activity
Almasirad et al. (2016)HL-60, SK-OV-319.5 (4-methoxyphenyl derivative)ERK1/2 inhibition

These studies indicate that compounds similar to N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane have shown promising results against various cancer cell lines through different mechanisms.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. For instance, derivatives containing thiadiazole moieties have demonstrated effectiveness against several bacterial strains.

CompoundTarget BacteriaEC50 Values (μg/mL)
2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamideXanthomonas axonopodis22
2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamideXanthomonas oryzae15

These findings suggest that the incorporation of thiadiazole structures into organic compounds can enhance their biological activities.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

  • Cytotoxicity Studies : In vitro studies have shown that N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane induces apoptosis in cancer cells through mitochondrial pathways.
  • Molecular Docking Studies : Computational analyses have indicated strong binding affinities between the compound and target proteins involved in cancer progression.

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